9,10-Dibenzoylphenanthrene
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Overview
Description
9,10-Dibenzoylphenanthrene: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of two benzoyl groups attached to the 9th and 10th positions of the phenanthrene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dibenzoylphenanthrene can be achieved through the autoxidation of phencyclone. When phencyclone is heated in the presence of atmospheric oxygen, it undergoes autoxidation to form this compound . The reaction involves the stepwise 1,4-addition of molecular oxygen to the 1,3-diene system in the cyclopentadiene moiety of phencyclone, followed by the cheletropic extrusion of carbon monoxide .
Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. The compound is primarily synthesized in research laboratories for experimental purposes.
Chemical Reactions Analysis
Types of Reactions: 9,10-Dibenzoylphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone using chromic acid.
Reduction: It can be reduced to 9,10-dihydrophenanthrene using hydrogen gas and Raney nickel.
Substitution: Electrophilic halogenation can occur at the 9th and 10th positions to form 9-bromophenanthrene using bromine.
Common Reagents and Conditions:
Oxidation: Chromic acid is commonly used as the oxidizing agent.
Reduction: Hydrogen gas and Raney nickel are used as the reducing agents.
Substitution: Bromine is used for halogenation reactions.
Major Products:
Oxidation: Phenanthrenequinone
Reduction: 9,10-Dihydrophenanthrene
Substitution: 9-Bromophenanthrene
Scientific Research Applications
9,10-Dibenzoylphenanthrene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 9,10-Dibenzoylphenanthrene involves its interaction with molecular oxygen during the autoxidation process. The stepwise 1,4-addition of molecular oxygen to the 1,3-diene system in the cyclopentadiene moiety of phencyclone leads to the formation of an endoperoxide intermediate. This intermediate undergoes cheletropic extrusion of carbon monoxide to form this compound .
Comparison with Similar Compounds
Phenanthrene: A polycyclic aromatic hydrocarbon with three fused benzene rings.
9,10-Dihydrophenanthrene: A reduced form of phenanthrene.
9,10-Diphenylanthracene: A polycyclic aromatic hydrocarbon used as a sensitizer in chemiluminescence.
Comparison:
Structural Differences: 9,10-Dibenzoylphenanthrene has benzoyl groups at the 9th and 10th positions, whereas phenanthrene and 9,10-Dihydrophenanthrene do not have these substituents. 9,10-Diphenylanthracene has phenyl groups instead of benzoyl groups.
Reactivity: The presence of benzoyl groups in this compound influences its reactivity, making it more susceptible to certain chemical reactions compared to its analogs.
Properties
CAS No. |
38458-30-9 |
---|---|
Molecular Formula |
C28H18O2 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(10-benzoylphenanthren-9-yl)-phenylmethanone |
InChI |
InChI=1S/C28H18O2/c29-27(19-11-3-1-4-12-19)25-23-17-9-7-15-21(23)22-16-8-10-18-24(22)26(25)28(30)20-13-5-2-6-14-20/h1-18H |
InChI Key |
HVHHXANMNAMPIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3C4=CC=CC=C42)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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